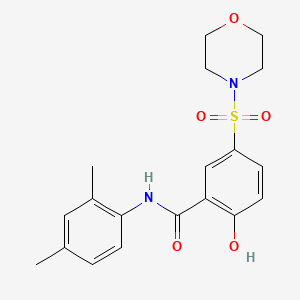

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring attached to a carboxamide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to a carboxamide group . The exact structure would depend on the specific substituents attached to the benzene ring and the carboxamide group.Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including condensation with carboxylic acids and amines . The exact reactions would depend on the specific substituents attached to the benzene ring and the carboxamide group.Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides would depend on their specific structure. For example, benzamides are generally solid at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

N-(2,4-dimethylphenyl)-2-hydroxy-5-(morpholinosulfonyl)benzamide belongs to a class of compounds known for diverse chemical reactions and derivatives. Studies have focused on synthesizing various derivatives, exploring their chemical properties and potential applications. For instance, Catsoulacos and Camoutsis (1980) prepared a series of substituted amides, exploring their chemical reactions and potential applications in various fields, although their specific compounds did not exhibit antitumor activity in certain tumor lines (Catsoulacos & Camoutsis, 1980).

Biological Evaluation and Molecular Docking

In the realm of biochemistry and pharmacology, these compounds have been subject to biological evaluation and molecular docking studies. Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives, including a detailed evaluation of their in vitro antitumor activity and potential interactions with various biological targets. This shows the compound's relevance in drug discovery and cancer research (Fahim & Shalaby, 2019).

Antifungal Activity

N-(Morpholinothiocarbonyl) benzamide derivatives have been explored for their antifungal properties. Weiqun et al. (2005) synthesized and characterized such compounds, specifically studying their antifungal activity against pathogens responsible for plant diseases. This suggests potential agricultural applications of these derivatives (Weiqun, Wen, Liqun, & Xianchen, 2005).

Selective CB(2) Agonists

Another significant area of research is the development of selective CB(2) agonists. Sellitto et al. (2010) focused on optimizing sulfamoyl benzamide derivatives to improve metabolic stability while retaining potency for the CB(2) receptor, demonstrating the compound's relevance in pain management and possibly other neurological disorders (Sellitto et al., 2010).

Herbicidal Properties

The herbicidal properties of similar benzamides have been investigated, suggesting potential agricultural applications. Viste, Cirovetti, and Horrom (1970) found that certain benzamides are effective against annual and perennial grasses, providing a basis for further research into environmentally friendly herbicides (Viste, Cirovetti, & Horrom, 1970).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-hydroxy-5-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13-3-5-17(14(2)11-13)20-19(23)16-12-15(4-6-18(16)22)27(24,25)21-7-9-26-10-8-21/h3-6,11-12,22H,7-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSMSQZDUKCMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)

![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2703900.png)

![N-(1-cyanocyclohexyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B2703901.png)

![1-(4-methoxyphenyl)-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2703902.png)

![2-[(adamantan-1-yl)formamido]-N-(cyanomethyl)-N-cyclopropylacetamide](/img/structure/B2703904.png)

![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B2703905.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2703906.png)